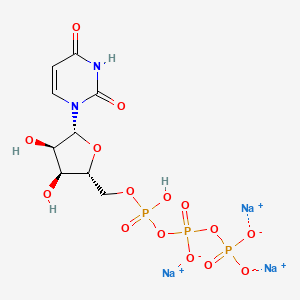

Uridine triphosphate (trisodium salt)

Description

BenchChem offers high-quality Uridine triphosphate (trisodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Uridine triphosphate (trisodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12N2Na3O15P3 |

|---|---|

Molecular Weight |

550.09 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |

InChI Key |

MMJGIWFJVDOPJF-LLWADOMFSA-K |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Uridine Triphosphate in Contemporary Biochemical and Molecular Research

Significance of Uridine (B1682114) Triphosphate as a Central Nucleotide in Cellular Systems

Uridine triphosphate is a pivotal molecule in cellular function, participating in a wide array of essential biochemical processes. Its significance stems from its dual role as an energy currency and as a precursor for the synthesis of vital macromolecules. wikipedia.orgmedchemexpress.com

Role in RNA Synthesis: The most central role of UTP is as one of the four essential ribonucleoside triphosphate precursors for the synthesis of Ribonucleic Acid (RNA) during transcription. wikipedia.orgbaseclick.eu RNA polymerase enzymes incorporate uridine monophosphate (from UTP) into the growing RNA strand, using a DNA template. baseclick.euyoutube.com This process is fundamental to gene expression, as it is the first step in translating genetic information encoded in DNA into functional proteins. baseclick.eu In molecular biology research, UTP is indispensable for techniques such as in vitro transcription, RNA labeling, and RNA amplification, which are used to study gene regulation and develop RNA-based therapeutics. baseclick.eu

Energy Source and Substrate Activation: While Adenosine (B11128) triphosphate (ATP) is the most widely known cellular energy currency, UTP also functions as an energy source in more specific metabolic reactions. wikipedia.org The high-energy phosphate (B84403) bonds within UTP can be hydrolyzed to drive biochemical transformations. youtube.com More commonly, UTP activates substrates by transferring a Uridine monophosphate (UMP) moiety, resulting in a high-energy UDP-sugar intermediate and the release of pyrophosphate. wikipedia.orgyoutube.com This activation step is crucial for increasing the reactivity of the substrate for subsequent anabolic reactions. vaia.com

Central Role in Glycogen (B147801) Metabolism: UTP is indispensable for glycogenesis, the process of synthesizing glycogen for energy storage in the liver and muscles. vaia.com In a key reaction catalyzed by UDP-glucose pyrophosphorylase, UTP reacts with glucose-1-phosphate to form UDP-glucose. vaia.comwikipedia.org UDP-glucose is the "activated" form of glucose and serves as the direct donor of glucose units for elongation of the glycogen chain by the enzyme glycogen synthase. youtube.comvaia.com The availability of cellular UTP is directly related to the capacity for glycogen synthesis. nih.gov

Involvement in Other Metabolic Pathways: UTP's function as an activator extends to other critical metabolic pathways:

Galactose Metabolism: It is essential for the conversion of galactose into glucose. UTP is used to form UDP-galactose, which is then epimerized to UDP-glucose, allowing it to enter the main glucose metabolism pathways. wikipedia.org

Amino Sugar and Polysaccharide Synthesis: UTP is required to activate amino sugars, such as glucosamine-1-phosphate, into their UDP derivatives (e.g., UDP-glucosamine). wikipedia.org These activated sugars are precursors for the synthesis of glycoproteins, glycolipids, and other complex polysaccharides. wikipedia.org

Bilirubin Conjugation: In the liver, UTP is used to form UDP-glucuronate, which is necessary for the conjugation of bilirubin, making it water-soluble for excretion. wikipedia.org

Precursor for CTP: UTP serves as the direct precursor for the biosynthesis of another essential pyrimidine (B1678525) nucleotide, Cytidine (B196190) triphosphate (CTP), via the enzyme CTP synthetase. wikipedia.orgbritannica.com

Cellular Signaling: Beyond its intracellular metabolic roles, UTP can be released from cells and act as an extracellular signaling molecule. wikipedia.org It binds to and activates specific cell surface receptors, particularly P2Y receptors, initiating intracellular signaling cascades that can influence a variety of physiological processes. medchemexpress.comwikipedia.orgmedchemexpress.cn Research has shown its involvement in modulating functions in various cells and tissues. medchemexpress.comglpbio.com

Table 1: Key Cellular Functions of Uridine Triphosphate (UTP)

| Process | Role of UTP | Key Enzyme(s) | Significance |

|---|---|---|---|

| RNA Synthesis | Substrate/Building Block | RNA Polymerase | Essential for transcription and gene expression. wikipedia.orgbaseclick.eu |

| Glycogen Synthesis | Activates Glucose | UDP-glucose pyrophosphorylase, Glycogen synthase | Forms UDP-glucose, the donor for glycogen chain elongation. vaia.comwikipedia.org |

| Galactose Metabolism | Substrate Activation | Galactose-1-phosphate uridylyltransferase | Facilitates the conversion of galactose to glucose for energy. wikipedia.org |

| Amino Sugar Metabolism | Substrate Activation | UDP-glucose-6-dehydrogenase | Creates precursors for glycoproteins and glycolipids. wikipedia.org |

| CTP Synthesis | Precursor | CTP synthetase | Provides the substrate for synthesizing another key pyrimidine nucleotide. wikipedia.org |

| Cell Signaling | Ligand | - | Activates P2Y receptors to initiate intracellular signaling. wikipedia.org |

Historical Context of Uridine Triphosphate Research within Nucleotide Biology

The understanding of UTP's role is deeply intertwined with the historical milestones of nucleotide and molecular biology. The journey began long before UTP itself was identified, with the initial discovery of the chemical components of the cell nucleus.

The story of nucleic acids began in 1869 when the Swiss physician Friedrich Miescher first isolated a phosphorus-rich substance from the nuclei of white blood cells, which he named "nuclein". nih.gov This discovery laid the foundation for future investigation. Over the following decades, research by scientists like Albrecht Kossel identified the nitrogenous bases (adenine, guanine, cytosine, thymine, and uracil) and the sugar components of these nucleic acids. nih.gov

A major conceptual leap occurred in the early 20th century with the formulation of the Chromosome Theory of Inheritance by Walter Sutton and Theodor Boveri, which posited that chromosomes were the carriers of genetic information. nih.govcircledna.com However, for many years, proteins were considered the more likely candidate for the genetic material due to their greater complexity. This view was overturned by the work of Oswald Avery and his colleagues in 1944, who demonstrated that Deoxyribonucleic Acid (DNA) was the molecule responsible for heredity. wiley.com

The definitive elucidation of DNA's double helix structure by James Watson and Francis Crick in 1953, using critical X-ray diffraction data from Rosalind Franklin and Maurice Wilkins, was a watershed moment. circledna.comresearchgate.net This model explained how genetic information could be stored and faithfully replicated. nih.gov

It was within this revolutionary period of the 1950s that the specific roles of individual nucleotides like UTP began to be understood. Research published in 1953 by a group including Herman Kalckar described the enzymatic production of Uridine Triphosphate and its role in the formation of UDP-glucose, linking it directly to carbohydrate metabolism. nih.gov This was followed by reports on the chemical synthesis of UTP in 1954. umaryland.edu The discovery of DNA polymerase in 1955 and the subsequent cracking of the genetic code in the 1960s further clarified the template-directed synthesis of nucleic acids, cementing the role of UTP as a fundamental substrate for RNA. circledna.comwiley.com

This foundational work paved the way for contemporary research where UTP and its derivatives are essential tools in molecular biology, used to study everything from enzymatic reaction mechanisms to the development of novel therapeutics. chemimpex.combaseclick.eupubcompare.ai

Table 2: Abridged Timeline of Key Discoveries in Nucleotide Biology

| Year | Discovery | Significance |

|---|---|---|

| 1869 | Friedrich Miescher isolates "nuclein" (DNA). nih.gov | First identification of the chemical substance of the nucleus. |

| 1902 | The Chromosome Theory of Inheritance is proposed. circledna.commedicover-genetics.com | Linked chromosomes to hereditary principles. |

| 1944 | Oswald Avery shows DNA is the genetic material. wiley.com | Shifted focus from proteins to nucleic acids as the basis of heredity. |

| 1953 | Watson and Crick describe the double helix structure of DNA. circledna.comresearchgate.net | Provided a structural basis for genetic information storage and replication. |

| 1953 | Enzymatic production of UTP and its role in UDP-glucose formation described. nih.gov | Established UTP's key role in carbohydrate metabolism. |

| 1960s | The genetic code is cracked. circledna.comwiley.com | Explained how the sequence of nucleotides in RNA translates into proteins. |

| 1970s | DNA sequencing methods are developed. wiley.com | Allowed for the direct reading of the genetic code. |

Biosynthesis and Metabolic Pathways of Uridine Triphosphate

De Novo Pyrimidine (B1678525) Biosynthesis Pathway

The de novo synthesis of pyrimidines is an energy-intensive process that constructs the pyrimidine ring from simple precursor molecules. This pathway is a cornerstone of nucleotide metabolism, culminating in the production of UTP.

Initial Steps and Rate-Limiting Enzymes

The synthesis begins in the cytosol with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and two molecules of ATP. microbenotes.com This initial and committed step is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) , which is the primary rate-limiting enzyme in the de novo pyrimidine synthesis pathway in mammals. creative-proteomics.comdroracle.aicram.com The activity of CPSII is subject to sophisticated allosteric regulation; it is activated by ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP), signaling a need for pyrimidine synthesis, and is subject to feedback inhibition by UTP, the end-product of the pathway. creative-proteomics.comdroracle.aifiveable.meyoutube.com This feedback mechanism is crucial for maintaining a balanced pool of pyrimidine nucleotides. fiveable.me

Subsequent enzymatic reactions lead to the formation of N-carbamoyl-aspartate and then dihydroorotate (B8406146). microbenotes.comnih.gov The enzyme dihydroorotate dehydrogenase, which is uniquely located in the mitochondria, then catalyzes the oxidation of dihydroorotate to orotate (B1227488). nih.govwikipedia.org

Conversion of Orotate to Uridine (B1682114) Monophosphate (UMP)

Orotate, the first completed pyrimidine ring, is converted to the first pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP), by the enzyme orotate phosphoribosyltransferase (OPRT). wikipedia.orgwikipedia.org This reaction utilizes PRPP as the donor of the ribose-phosphate moiety. wikipedia.orglibretexts.org Subsequently, OMP is decarboxylated by OMP decarboxylase to yield uridine monophosphate (UMP) . droracle.aiwikipedia.org In mammals, OPRT and OMP decarboxylase activities are consolidated into a single bifunctional enzyme called UMP synthase . proteopedia.orgwikipedia.orgnih.gov

Sequential Phosphorylation from UMP to Uridine Diphosphate (B83284) (UDP) and Uridine Triphosphate (UTP)

To become metabolically active for processes like RNA synthesis, UMP must undergo two sequential phosphorylation steps. The first phosphorylation, which converts UMP to uridine diphosphate (UDP) , is catalyzed by UMP/CMP kinase . ebi.ac.uksinobiological.comwikipedia.org The final phosphorylation step, converting UDP to uridine triphosphate (UTP) , is carried out by the enzyme nucleoside diphosphate kinase (NDPK) , which typically utilizes ATP as the phosphate donor. libretexts.orgwikipedia.orgwikipedia.orgnih.gov

Pyrimidine Nucleotide Salvage Synthesis Pathways

As an alternative to the energy-demanding de novo pathway, cells have evolved salvage pathways to recycle pre-existing pyrimidine bases and nucleosides obtained from the breakdown of DNA and RNA. nih.govthesciencenotes.comwikipedia.org These pathways are a more energy-efficient means of maintaining the nucleotide pool.

Uridine and Cytidine (B196190) Kinase Activities

A key enzyme in the pyrimidine salvage pathway is uridine-cytidine kinase (UCK) . wikipedia.org This enzyme catalyzes the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP. wikipedia.orguniprot.orguniprot.org Humans have two main isoforms, UCK1 and UCK2, with UCK2 being the predominant form in many tissues and overexpressed in some tumor cell lines. wikipedia.orgnih.gov

Interconversion of Uridine Nucleotides

The salvage pathway seamlessly integrates with the final steps of the de novo pathway. The UMP produced from the phosphorylation of salvaged uridine is subsequently phosphorylated to UDP by UMP/CMP kinase and then to UTP by nucleoside diphosphate kinase. wikipedia.org This allows for the efficient interconversion of uridine nucleotides, ensuring that salvaged pyrimidines can be readily utilized for essential cellular processes. The interconversion of nucleotides, such as the potential conversion of UTP to CTP, helps maintain the balance of different pyrimidine nucleotides. youtube.com

Intracellular Functions and Molecular Roles of Uridine Triphosphate

Role as a Precursor in RNA Synthesis and Transcription Processes

One of the most central roles of Uridine (B1682114) triphosphate is serving as a substrate for the synthesis of RNA during the process of transcription. wikipedia.orgbaseclick.eu Along with adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and cytidine (B196190) triphosphate (CTP), UTP is one of the four essential ribonucleoside triphosphates that function as the building blocks for RNA molecules. baseclick.eutrilinkbiotech.com

During transcription, DNA-dependent RNA polymerase enzymes read a DNA template and catalyze the polymerization of these ribonucleotides to form a complementary RNA strand. baseclick.eu Specifically, RNA polymerase incorporates the uridine nucleotide from UTP into the growing RNA chain, forming a phosphodiester bond and releasing a pyrophosphate molecule. baseclick.euwikipedia.org This function is critical for the expression of genetic information, as it is the foundational step in producing messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are vital for protein synthesis and other cellular functions. baseclick.eu UTP is also a precursor for the synthesis of CTP, another essential RNA building block, via the enzyme CTP synthetase. wikipedia.org

Participation in Polysaccharide Biosynthesis Pathways

UTP is a key molecule in the biosynthesis of various polysaccharides by acting as an activating agent for monosaccharide units. This activation occurs through the formation of Uridine diphosphate (B83284) (UDP) sugars, which are high-energy intermediates readily used by enzymes in polymerization reactions. libretexts.orgjove.com

In animals and many microorganisms, UTP is indispensable for glycogenesis, the process of synthesizing glycogen (B147801) for glucose storage. wikipedia.orgvaia.com The pathway begins with the conversion of glucose-1-phosphate to an activated form. UTP reacts with glucose-1-phosphate in a reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). vaia.comwikipedia.orgvaia.com This reaction produces UDP-glucose and an inorganic pyrophosphate (PPi). vaia.comquizlet.com

The formation of UDP-glucose is the critical activation step, rendering the glucose molecule highly reactive and ready for incorporation into a growing glycogen chain. vaia.comvaia.com The enzyme glycogen synthase then catalyzes the transfer of the glucose moiety from UDP-glucose to the non-reducing end of a glycogen primer, extending the polysaccharide chain. vaia.comquizlet.com The UDP molecule released in this step can be subsequently re-phosphorylated back to UTP (using ATP as the phosphate (B84403) donor), allowing the cycle to continue. youtube.com

Table 1: Key Enzymes in UTP-Dependent Glycogen Synthesis

| Enzyme | Substrates | Products | Function |

| UDP-glucose pyrophosphorylase (UGPase) | Uridine triphosphate (UTP), Glucose-1-phosphate | UDP-glucose, Pyrophosphate (PPi) | Activates glucose for glycogen synthesis. vaia.comwikipedia.org |

| Glycogen synthase | UDP-glucose, (Glycogen)n | Uridine diphosphate (UDP), (Glycogen)n+1 | Elongates the glycogen chain. vaia.comquizlet.com |

| Nucleoside-diphosphate kinase | Uridine diphosphate (UDP), Adenosine triphosphate (ATP) | Uridine triphosphate (UTP), Adenosine diphosphate (ADP) | Regenerates UTP for continued synthesis. wikipedia.orgyoutube.com |

The role of UTP in activating sugars extends beyond glycogen. The intermediate UDP-glucose is a central precursor for the synthesis of a wide variety of other polysaccharides and sugar-containing molecules in plants, bacteria, and animals. wikipedia.orgfrontiersin.org

Research findings indicate that UDP-glucose is a substrate for the synthesis of:

Cellulose, Hemicellulose, and Pectins: In plants, UDP-glucose is a fundamental building block for major components of the cell wall, which are critical for structural integrity. frontiersin.orgresearchgate.net

Lipopolysaccharides (LPS) and Peptidoglycan: In bacteria, UDP-glucose and its derivatives are essential for the synthesis of these complex polysaccharides, which are integral components of the bacterial cell wall. libretexts.orgumaryland.edu

UDP-galactose and UDP-glucuronic acid: UDP-glucose can be enzymatically converted into other UDP-sugars. wikipedia.orghmdb.ca These molecules then serve as donors for galactose and glucuronic acid units in the formation of various polysaccharides and glycoproteins. wikipedia.orgwikipedia.org For example, UDP-glucuronate is used to conjugate bilirubin, increasing its water solubility. wikipedia.org

Involvement in Glycosylation and Glycosphingolipid Biosynthesis

UTP plays a crucial role in glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids. This function is mediated through the formation of UDP-sugars, primarily UDP-glucose. frontiersin.org

A significant pathway involving UTP is the biosynthesis of glycosphingolipids (GSLs), which are important components of cellular membranes that participate in cell signaling. nih.govpreprints.org The initial and rate-limiting step in the synthesis of most GSLs is catalyzed by the enzyme UDP-glucose ceramide glucosyltransferase (UGCG). nih.govnih.gov This enzyme transfers a glucose molecule from UDP-glucose to a ceramide lipid, forming glucosylceramide. nih.govpreprints.org Glucosylceramide is the foundational precursor for hundreds of more complex GSLs, including gangliosides and globosides. nih.gov

Furthermore, UTP is involved in the synthesis of UDP-N-acetylglucosamine from N-acetyl-glucosamine-1-phosphate. wikipedia.orgumaryland.edu UDP-N-acetylglucosamine is another critical activated sugar donor used extensively in the glycosylation of proteins and lipids. umaryland.edu

Uridine Triphosphate as a High-Energy Phosphate Donor in Enzymatic Reactions

Similar to its more famous counterpart, ATP, Uridine triphosphate serves as a source of energy to drive specific metabolic reactions. wikipedia.orgmedchemexpress.com The energy is stored in the high-energy phosphoanhydride bonds linking its three phosphate groups. youtube.com

When UTP activates a substrate, such as glucose-1-phosphate, it is typically cleaved to UDP, releasing a pyrophosphate group. wikipedia.org The subsequent hydrolysis of this pyrophosphate by the ubiquitous enzyme inorganic pyrophosphatase is a highly exergonic reaction. This rapid breakdown of pyrophosphate drives the initial activation reaction forward, ensuring its irreversibility under cellular conditions. wikipedia.org While ATP is the general energy currency of the cell, UTP acts as an energy source and activator in more specific biosynthetic pathways, particularly those involving sugars. wikipedia.orghmdb.ca

Intracellular Regulation of Calcium Dynamics and Associated Signaling

Beyond its metabolic roles inside the cell, UTP can also act as an extracellular signaling molecule that triggers intracellular responses. Research has shown that UTP can bind to and activate specific purinergic receptors on the cell surface, particularly P2Y receptors. medchemexpress.comscientificlabs.co.uk

The activation of these receptors by UTP initiates intracellular signaling cascades. wikipedia.org One of the primary consequences of P2Y receptor activation is the stimulation of phospholipase C, which leads to the production of inositol (B14025) trisphosphate (IP₃). IP₃, in turn, binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytoplasm and a rapid increase in the intracellular calcium concentration. nih.gov Studies using rat primary tracheal epithelial cells have demonstrated that UTP solutions can be used to experimentally induce such an increase in intracellular Ca²⁺ levels. scientificlabs.co.uk This UTP-mediated regulation of calcium dynamics is involved in various physiological processes, including nerve injury responses and pancreatic function. scientificlabs.co.ukglpbio.com

Extracellular Signaling Mediated by Uridine Triphosphate

Mechanisms of Uridine (B1682114) Triphosphate Release from Cells

The release of UTP from cells is a fundamental process that initiates its extracellular signaling cascade. This release can occur through both continuous, basal pathways and in response to specific stimuli. nih.govunc.edu

Constitutive Release Pathways

Constitutive release refers to the continuous and unregulated transport of molecules from the cell. fiveable.meubc.ca In the context of UTP, this process ensures a basal level of the nucleotide in the extracellular environment, contributing to cellular homeostasis and maintenance. youtube.com This release is not triggered by external signals and is a fundamental cellular process for delivering molecules to the plasma membrane and the extracellular space. fiveable.me While the precise mechanisms for constitutive UTP release are still under investigation, it is understood to be part of the default secretory pathway of the cell. youtube.com

Stimulated Release in Response to Cellular Stress or Mechanical Cues

Cells can release UTP in a regulated manner in response to various stimuli, particularly cellular stress and mechanical cues. physiology.orgunc.edu Mechanical stimulation, such as shear stress or cell stretching, has been shown to induce a significant release of UTP from various cell types, including astrocytoma cells and endothelial cells. unc.eduqiagen.com For instance, mechanical stimulation of 1321N1 human astrocytoma cells led to a substantial increase in extracellular UTP levels. unc.edu This mechanically induced release is not due to cell lysis but is a specific physiological response. unc.edu

Cellular stress, such as that induced by hypoxia or inflammation, also triggers the release of UTP. physiology.orgnih.gov The unfolded protein response (UPR), a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, can also influence cellular secretory pathways, although its direct link to UTP release requires further study. youtube.com This stimulated release of UTP allows for a rapid and localized signaling response to changes in the cellular microenvironment. physiology.org

Purinergic Receptor Systems Activated by Uridine Triphosphate

Once in the extracellular space, UTP exerts its effects by binding to and activating specific members of the P2Y receptor family, which are G protein-coupled receptors (GPCRs). wikipedia.org

P2Y Receptor Family: Subtype-Specific Activation by UTP (P2Y2, P2Y4, P2Y6)

UTP is a primary agonist for a specific subset of the eight mammalian P2Y receptors. guidetopharmacology.orgoncotarget.com The main P2Y receptor subtypes potently activated by UTP are P2Y2, P2Y4, and P2Y6. physiology.orgnih.gov

P2Y2 Receptor: This receptor is activated with similar potency by both UTP and ATP. nih.gov It is involved in a variety of physiological processes, including ion transport and immune responses. nih.gov

P2Y4 Receptor: The human P2Y4 receptor is selectively activated by UTP, with ATP acting as an antagonist. nih.govguidetopharmacology.org However, the rat P2Y4 receptor is activated by both UTP and ATP. guidetopharmacology.org This receptor plays a role in cellular responses like ion transport and cell migration. nih.gov

P2Y6 Receptor: While UDP is the most potent endogenous agonist for the P2Y6 receptor, UTP can also activate it, albeit to a lesser extent. oncotarget.comnih.gov

The activation of these specific receptor subtypes by UTP allows for diverse and targeted cellular responses.

Table 1: UTP-Activated P2Y Receptor Subtypes

| Receptor Subtype | Primary Endogenous Agonists | Key Functions |

|---|---|---|

| P2Y2 | UTP, ATP nih.gov | Ion transport, immune responses nih.gov |

| P2Y4 | UTP (human) nih.gov | Ion transport, cell migration nih.gov |

| P2Y6 | UDP (UTP is a weaker agonist) oncotarget.comnih.gov | Vasoconstriction, inflammation nih.gov |

G Protein Coupling Mechanisms of P2Y Receptors (e.g., Gq-coupling)

The P2Y receptors activated by UTP (P2Y2, P2Y4, and P2Y6) primarily couple to heterotrimeric G proteins of the Gq/11 family. guidetopharmacology.orgnih.govsigmaaldrich.com This coupling is a crucial step in translating the extracellular UTP signal into an intracellular response. nih.gov Upon agonist binding, the receptor undergoes a conformational change, which in turn activates the associated Gq/11 protein. nih.gov

Downstream Signal Transduction Cascades

Activation of the Gq/11 protein by UTP-bound P2Y receptors initiates a well-defined downstream signaling cascade. guidetopharmacology.org The activated Gq protein stimulates the enzyme phospholipase C (PLC). researchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net

IP3 Pathway: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) from intracellular stores. researchgate.net This transient increase in intracellular Ca2+ concentration activates various calcium-dependent proteins and enzymes, leading to a range of cellular responses. researchgate.net

DAG Pathway: DAG remains in the plasma membrane and activates protein kinase C (PKC). researchgate.net PKC, in turn, phosphorylates a variety of target proteins, including those involved in the mitogen-activated protein kinase (MAPK) signaling pathway, such as ERK1/2. physiology.orgresearchgate.net

The activation of these downstream cascades ultimately leads to the diverse physiological effects mediated by extracellular UTP, including regulation of ion channels, gene expression, and cell proliferation. physiology.orgqiagen.comnih.gov For example, in rat renal mesangial cells, UTP has been shown to stimulate the stress-activated protein kinase (SAPK) pathway, leading to the phosphorylation of the transcription factor c-Jun. nih.gov

Phospholipase C (PLC) and Inositol Triphosphate (IP3) Generation

The activation of P2Y2 and P2Y4 receptors by UTP leads to the stimulation of the membrane-associated enzyme Phospholipase C (PLC). nih.govnih.gov PLC is a pivotal enzyme that catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). researchgate.net This cleavage event generates two critical second messengers: diacylglycerol (DAG), which remains in the plasma membrane, and inositol 1,4,5-trisphosphate (IP3), a soluble molecule that diffuses into the cytoplasm. researchgate.netcellsignal.com The generation of IP3 is a direct and immediate consequence of UTP-mediated receptor activation. nih.govnih.gov Studies in human airway epithelial cells have demonstrated that extracellular UTP potently stimulates the rapid accumulation of inositol phosphates, confirming the activation of the PLC pathway. nih.gov This mechanism is central to the acute cellular responses triggered by UTP. nih.gov

Intracellular Calcium Mobilization and Dynamics

The primary intracellular function of the newly generated IP3 is to mobilize calcium from intracellular stores. researchgate.netresearchgate.net IP3 binds to and opens specific IP3 receptor channels located on the membrane of the endoplasmic reticulum (ER), which serves as the main intracellular reservoir of calcium. researchgate.netresearchgate.netnih.gov The opening of these channels allows for the rapid efflux of stored Ca2+ ions from the ER into the cytoplasm, leading to a sharp increase in the cytosolic calcium concentration. nih.govresearchgate.net

Protein Kinase C (PKC) Activation

The activation of PLC by UTP yields two second messengers in concert: IP3 and diacylglycerol (DAG). researchgate.netcellsignal.com While IP3 mobilizes calcium, DAG serves as a membrane-docking site and activator for Protein Kinase C (PKC), a family of serine/threonine kinases. conicet.gov.ar The rise in intracellular calcium concentration, triggered by IP3, facilitates the translocation of conventional PKC isoforms to the plasma membrane, where they can then bind to DAG. cellsignal.comconicet.gov.ar This dual requirement of both elevated Ca2+ and the presence of DAG is essential for the full activation of these PKC isoforms. conicet.gov.ar Once activated, PKC phosphorylates a wide range of substrate proteins, thereby propagating the signal initiated by UTP to control diverse cellular functions. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK1/2, JNK, p38)

The signaling pathways initiated by UTP extend to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial regulators of gene expression, cell proliferation, differentiation, and stress responses. nih.govnih.gov The three major, well-characterized MAPK families are the extracellular signal-regulated kinases (ERK1/2), the c-Jun N-terminal kinases (JNKs), and the p38 kinases. nih.govyoutube.com

Activation of P2Y receptors by UTP has been shown to stimulate these cascades. Specifically, in rat renal mesangial cells, both UTP and ATP were found to potently stimulate the stress-activated protein kinase (SAPK) pathway, which includes JNK and p38, leading to the phosphorylation of the transcription factor c-Jun. This activation was shown to be independent of PKC but required a pertussis toxin-sensitive G-protein and tyrosine kinase activity. Furthermore, research has demonstrated that P2Y4 receptor signaling can mediate effects through the ERK1/2 MAPK pathway. nih.gov The activation of these MAPK cascades represents a significant downstream consequence of UTP signaling, linking it to the regulation of fundamental cellular processes. nih.gov

PI3K/Akt Signaling Pathways

Beyond the canonical Gq/PLC pathway, UTP-mediated signaling can also engage the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical cascade for cell survival, proliferation, and growth. The activation of Akt, a serine/threonine kinase, is a hallmark of this pathway. researchgate.net

Research in osteoblast-like cells has demonstrated that UTP, acting via P2Y2 receptors, induces a time- and dose-dependent phosphorylation and activation of Akt. This activation was shown to be dependent on PI3K. The mechanism often involves a complex crosstalk between signaling pathways. For example, the activation of Gq-coupled P2Y receptors can lead to the transactivation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), often through the activation of Src family kinases. youtube.com This transactivation can then recruit and activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent recruitment and activation of Akt. nih.govyoutube.com Studies have confirmed that P2Y2 receptor stimulation can activate Akt through a mechanism involving Src. Similarly, P2Y4 receptor signaling has also been linked to the activation of the PI3K/Akt pathway. nih.gov

Ligand-Receptor Interaction Dynamics and Selectivity

The cellular response to extracellular nucleotides is dictated by the specific P2Y receptor subtypes expressed on the cell surface and their distinct ligand preferences. nih.govresearchgate.net UTP is a potent agonist for the P2Y2 and P2Y4 receptors. nih.gov

A key feature distinguishing these receptors is their selectivity for different nucleotides. The human P2Y2 receptor is activated equipotently by both UTP and ATP. researchgate.net In contrast, the human P2Y4 receptor is highly selective for UTP and is not significantly activated by ATP. nih.gov The P2Y6 receptor adds another layer of specificity, as it is preferentially activated by uridine diphosphate (B83284) (UDP), not UTP. researchgate.net

This selectivity is determined by the specific amino acid residues within the ligand-binding pocket of the receptor. For example, studies using receptor homology modeling and site-directed mutagenesis have revealed that the orthosteric binding site of the P2Y2 receptor appears to be more spacious than that of the P2Y4 receptor. A specific mutation in the P2Y4 receptor (Y197A) was shown to confer sensitivity to ATP, highlighting a critical residue for selectivity. These molecular differences in the receptor binding sites form the basis for the distinct pharmacological profiles and physiological roles mediated by UTP and other nucleotides.

| Receptor | Primary Agonist(s) | G-Protein Coupling | Primary Signaling Pathway |

| P2Y2 | UTP, ATP researchgate.net | Gq/11 researchgate.net | Phospholipase C activation, IP3 & DAG production, Ca2+ mobilization nih.govnih.gov |

| P2Y4 | UTP nih.gov | Gq/11 researchgate.net | Phospholipase C activation, IP3 & DAG production, Ca2+ mobilization nih.gov |

| P2Y6 | UDP researchgate.net | Gq/11 researchgate.net | Phospholipase C activation, IP3 & DAG production, Ca2+ mobilization |

| P2Y11 | ATP > UTP researchgate.net | Gq/11 and Gs researchgate.net | PLC activation and Adenylyl Cyclase stimulation (cAMP production) researchgate.net |

| P2Y12 | ADP researchgate.net | Gi researchgate.net | Adenylyl Cyclase inhibition (decreased cAMP) researchgate.net |

| P2Y14 | UDP-glucose, UDP researchgate.net | Gi researchgate.net | Adenylyl Cyclase inhibition (decreased cAMP) researchgate.net |

Extracellular Ectoenzyme Activities and Uridine Nucleotide Hydrolysis

The signaling function of extracellular Uridine Triphosphate (UTP) is carefully controlled and ultimately terminated by the activity of a group of cell surface-located enzymes known as ectoenzymes or ectonucleotidases. nih.govwikipedia.org These enzymes are responsible for the sequential hydrolysis of UTP and its breakdown products, thereby regulating the concentration of active nucleotides available to bind to purinergic receptors. nih.gov The primary families of ectoenzymes involved in this process are the Ecto-nucleoside Triphosphate Diphosphohydrolases (E-NTPDases), Ecto-nucleotide Pyrophosphatase/Phosphodiesterases (E-NPPs), and Alkaline Phosphatases (APs). nih.govresearchgate.net

E-NTPDases, also known as the CD39 family, are key enzymes that hydrolyze nucleoside triphosphates and diphosphates. nih.govresearchgate.net Within this family, different members exhibit varying substrate specificities. For instance, NTPDase1 hydrolyzes ATP and ADP at similar rates, while NTPDase2 is more specific for ATP. researchgate.net NTPDase3 and NTPDase8 are notable for hydrolyzing UTP more efficiently than its diphosphate form, uridine diphosphate (UDP). researchgate.net The end product of E-NTPDase activity is the nucleoside monophosphate, such as uridine monophosphate (UMP). nih.gov

Finally, Alkaline Phosphatases (APs) and ecto-5'-nucleotidase (eN/CD73) complete the hydrolysis cascade. wikipedia.orgnih.gov APs are capable of hydrolyzing a wide range of phosphomonoesters, including UMP, while ecto-5'-nucleotidase specifically converts nucleoside monophosphates like AMP to their corresponding nucleosides. researchgate.netresearchgate.net This final step, converting UMP to uridine, terminates the signaling potential of the original UTP molecule. The resulting uridine can then be taken up by cells through nucleoside transporters. nih.gov

This enzymatic cascade ensures a precise regulation of purinergic signaling, preventing receptor overstimulation and desensitization. nih.gov

Table 1: Major Ectoenzyme Families in Uridine Nucleotide Hydrolysis

| Enzyme Family | Key Members | Primary Substrates | Hydrolysis Products | Reference |

|---|---|---|---|---|

| E-NTPDases | NTPDase1, 2, 3, 8 | UTP, UDP | UMP | nih.gov, researchgate.net |

| E-NPPs | NPP1, NPP3 | UTP, UDP | UMP | nih.gov |

| Alkaline Phosphatases (APs) | TNAP, PLAP | UMP, other phosphomonoesters | Uridine + Phosphate (B84403) | nih.gov, researchgate.net |

| Ecto-5'-Nucleotidase (eN/CD73) | CD73 | AMP (and other NMPs) | Adenosine (B11128) (and other nucleosides) | wikipedia.org, researchgate.net |

This table provides an interactive summary of the key ectoenzymes involved in the breakdown of extracellular uridine nucleotides.

Autocrine and Paracrine Roles of Extracellular Uridine Triphosphate

The release of Uridine Triphosphate (UTP) from cells into the immediate extracellular environment initiates localized signaling events known as autocrine and paracrine signaling. physiology.org In autocrine signaling , UTP binds to receptors on the very cell that secreted it, creating a self-regulatory loop. wikipedia.org In paracrine signaling , UTP diffuses over a short distance to act on nearby cells, coordinating tissue-level responses. wikipedia.orgnumberanalytics.com This localized action is a key feature of purinergic signaling, allowing for precise communication between neighboring cells without affecting distant tissues. physiology.org

UTP exerts its effects by activating specific G protein-coupled receptors (GPCRs) from the P2Y receptor family. wikipedia.org The primary receptors sensitive to UTP are the P2Y2, P2Y4, and P2Y6 receptors (with UDP being the preferential agonist for P2Y6). physiology.orgoncotarget.com Activation of these receptors triggers intracellular signaling cascades, often involving phospholipase C activation, leading to an increase in intracellular calcium and activation of protein kinase C. physiology.orgresearchgate.net

The autocrine and paracrine roles of UTP have been identified in a variety of physiological and pathological processes:

Cellular Proliferation and Inflammation: In human lung epithelial cells, extracellular UTP can stimulate proliferation by activating P2Y2 receptors. nih.gov This suggests a role in tissue repair and potentially in the growth of tumors. The effect of UTP on these cells can be modulated by inflammatory cytokines, highlighting its role in the inflammatory response of lung epithelia. nih.gov

Fibrosis: In cardiac fibroblasts, UTP released into the extracellular space acts in an autocrine/paracrine fashion on P2Y2 receptors to promote a pro-fibrotic response, characterized by increased collagen synthesis. nih.gov This indicates that UTP signaling contributes to the basal fibrotic state and can be a factor in cardiac remodeling after injury.

Neuronal Function: In cultured cortical neurons, UTP stimulation of P2Y2 receptors enhances the expression of key cholinergic genes. nih.gov This finding points to a developmental role for UTP in promoting the formation and function of synapses in the brain. nih.gov

Bone Cell Communication: In osteocytes, UTP can induce the release of ATP from the cells. nih.gov This released ATP can then signal to neighboring cells, demonstrating a paracrine cascade where a UTP signal is translated into an ATP signal, allowing for fine-tuned communication within the bone cell network. nih.gov

Hypothetical Self-Sustaining Loops: Research has proposed the existence of an autocrine/paracrine loop where UTP released from a cell activates its own P2Y receptors, leading to persistent downstream signaling that could, in turn, promote further UTP production and release. researchgate.net Such a positive feedback mechanism could be relevant in pathological conditions characterized by excessive cell proliferation. researchgate.net

These examples underscore the importance of UTP as a local signaling molecule that fine-tunes cellular behavior in a context-dependent manner.

Table 2: Examples of Autocrine and Paracrine UTP Signaling

| Cell Type | Receptor(s) Involved | Observed Effect | Signaling Type | Reference |

|---|---|---|---|---|

| Human Lung Epithelial Cells | P2Y2 | Stimulation of proliferation | Autocrine/Paracrine | nih.gov |

| Cardiac Fibroblasts | P2Y2 | Increased collagen synthesis (pro-fibrotic) | Autocrine/Paracrine | nih.gov |

| Cortical Neurons | P2Y2 | Enhanced expression of cholinergic genes | Autocrine/Paracrine | nih.gov |

| Osteocytes | P2Y2 and/or P2Y4 | Induction of ATP release for cell-to-cell communication | Paracrine | nih.gov |

| Various (Cancer, Autoimmune) | P2Y | Potential for self-sustaining proliferative loops | Autocrine/Paracrine | researchgate.net |

This interactive table summarizes key research findings on the local signaling roles of extracellular UTP.

Research on Cellular and Physiological Processes Regulated by Uridine Triphosphate in Model Systems

Neuroscience Research Applications

In the field of neuroscience, UTP has been identified as a crucial regulator of fundamental cellular activities, including neurotransmission, neuronal development, and the response to injury.

Modulation of Neurotransmitter Release (e.g., Catecholamines, 5-HT)

Extracellular UTP, acting through P2Y receptors, can influence the release of various neurotransmitters. While direct modulation of serotonin (B10506) (5-HT) release by UTP is an area of ongoing investigation, research has provided insights into its effects on catecholamine release, particularly dopamine (B1211576).

A study in aged rats demonstrated that dietary supplementation with uridine-5'-monophosphate (UMP), a precursor that leads to increased UTP levels, significantly enhanced potassium-evoked dopamine release in the striatum. nih.gov This suggests that elevated uridine (B1682114) availability can modulate membrane-dependent processes that govern neurotransmitter release. nih.gov The mechanism is linked to the synthesis of membrane phospholipids, which are essential for synaptic function and vesicle release. nih.gov Although the specific role of UTP in the release of other catecholamines and 5-HT is still being fully characterized, the principle that purinergic signaling can modulate neurotransmitter release is well-established. For instance, endogenous adenosine (B11128), a breakdown product of ATP, is known to tonically inhibit catecholamine secretion from the adrenal medulla. nih.gov

Influence on Neuronal Differentiation and Growth Factor Signaling (e.g., NGF/TrkA)

UTP plays a significant role in promoting the differentiation and growth of neurons, often by interacting with established neurotrophic factor signaling pathways. Research has shown that UTP can enhance nerve growth factor (NGF)-mediated neuronal differentiation. strath.ac.uk This effect is mediated through the activation of P2Y2 receptors. strath.ac.uk

The signaling cascade involves a convergence of the NGF/TrkA pathway and the UTP/P2Y2 pathway. Activation of the P2Y2 receptor by UTP leads to an increase in the phosphorylation of the TrkA receptor, the primary receptor for NGF. strath.ac.uk This synergistic interaction amplifies the downstream signaling, including the activation of ERK1/2, which ultimately results in increased neurite formation and growth. strath.ac.uk This suggests a physiological role for extracellular nucleotides in the developing nervous system, where both TrkA and P2Y2 receptors are expressed in sensory spinal ganglia. strath.ac.uk Furthermore, studies have shown that transfection of cells with TrkA can confer NGF responsiveness, leading to enhanced neuronal differentiation and delayed cell death, highlighting the importance of this signaling pathway that UTP can modulate. researchgate.net

Roles in Schwann Cell Migration and Peripheral Nerve Wound Repair Mechanisms (e.g., MMP-2 activation)

Following a peripheral nerve injury, Schwann cells are critical for creating an environment that supports axonal regeneration. This process involves their migration to the injury site, a phenomenon significantly influenced by UTP. Nucleotides like UTP are released during nerve injury and activate purinergic receptors on Schwann cells. nih.govnih.gov

Research has demonstrated that UTP treatment induces Schwannoma cell migration and promotes wound closure in vitro. nih.govnih.gov This is achieved through the activation of P2Y2 receptors and a subsequent increase in the expression and activation of matrix metalloproteinase-2 (MMP-2). nih.govnih.govnih.gov MMP-2 is an enzyme that modifies the extracellular matrix, making it more permissive for cell migration. nih.gov The signaling pathway involves the phosphorylation of all three major mitogen-activated protein kinases (MAPKs): JNK, ERK1/2, and p38. nih.govnih.gov Interestingly, UTP induces a biphasic activation of these MAPKs, with an early transient phase and a later, sustained phase which is dependent on MMP-2 activity. nih.govnih.gov This suggests a positive feedback loop where MMP-2 activation helps maintain the migratory phenotype required for wound healing. nih.govnih.gov Studies have also shown that UTP can act as a "brake" on differentiation signals, thereby promoting a more migratory state in repair-focused Schwann cells. nih.gov

| Treatment Condition | Effect on Cell Migration | Effect on MMP-2 Activation | Key Signaling Pathway Involved |

|---|---|---|---|

| UTP (250 µM) | Increased | Increased | P2Y2 Receptor, MAPKs (JNK, ERK1/2, p38) |

| UTP + Suramin (P2Y2 antagonist) | Decreased | Decreased | P2Y2 Receptor |

| UTP + GM6001 (MMP inhibitor) | Decreased | Decreased | MMP |

| UTP + U0126 (ERK inhibitor) | Decreased | Decreased | ERK MAPK |

| UTP + SP600125 (JNK inhibitor) | Decreased | Decreased | JNK MAPK |

| UTP + SB203580 (p38 inhibitor) | Decreased | Decreased | p38 MAPK |

Investigation of UTP Roles in Neuroprotection and Neurodegeneration Models

UTP has demonstrated neuroprotective effects in various models of neurological damage and disease. In a rat model of cerebral ischemia-reperfusion injury, administration of UTP showed a dose-dependent protective effect. nih.gov It reduced the infarct volume and decreased nerve cell death as observed through magnetic resonance imaging and electron microscopy. nih.gov

Furthermore, research into neurodegenerative conditions like Parkinson's disease has highlighted the therapeutic potential of uridine, the precursor to UTP. In rotenone-induced and 6-OHDA-induced rat models of Parkinson's disease, uridine administration was found to decrease behavioral disorders, prevent animal death, and restore the structure of neurons and myelin sheaths in the substantia nigra. nih.govnih.gov The protective mechanism appears to involve the normalization of mitochondrial function. nih.gov Uridine is a source for uridine diphosphate (B83284) (UDP), an activator of the mitochondrial ATP-dependent potassium (mitoK-ATP) channel, which plays a role in neuroprotection by correcting disturbances in energy and ion exchange within brain mitochondria. nih.govnih.gov The positive effects of uridine were negated by a specific blocker of the mitoK-ATP channel, confirming the involvement of this channel in the observed neuroprotection. nih.gov

Cardiovascular Research Applications

In the cardiovascular system, UTP released from various cell types, including endothelial cells and platelets, acts as a potent regulator of vascular function, particularly influencing the tone of blood vessels.

Regulation of Vascular Tone and Vasodilation Mechanisms

The effect of UTP on vascular tone is complex, with studies demonstrating both vasodilation and vasoconstriction depending on the specific blood vessel and the receptors involved.

Vasodilation: In many vascular beds, UTP causes endothelium-dependent vasodilation. nih.gov This occurs when UTP, often released from endothelial cells in response to stimuli like shear stress, binds to P2Y2 receptors on the endothelial cells themselves. nih.govahajournals.org This binding triggers the release of relaxing factors, such as nitric oxide (NO), leading to the relaxation of the underlying smooth muscle cells and dilation of the blood vessel. nih.govahajournals.org Studies in rat pulmonary and carotid arteries have confirmed that UTP-evoked vasodilation is mediated primarily through P2Y2 receptors. nih.gov

Vasoconstriction: In contrast, UTP can also induce vasoconstriction. This effect is typically observed when UTP acts directly on P2Y receptors located on vascular smooth muscle cells. nih.govahajournals.org For instance, studies on canine cerebral arteries showed that UTP produced potent and prolonged vasoconstriction. nih.govahajournals.org Similarly, in rat intrapulmonary arteries, UTP was found to be a vasoconstrictor. nih.gov The vasoconstrictor effect of UTP may be mediated by different P2Y receptors, such as the P2Y4 receptor, which also responds to UTP and is associated with contractile effects in vascular smooth muscle. nih.gov

This dual action suggests that the net effect of UTP on a particular blood vessel depends on the relative expression and accessibility of different P2Y receptor subtypes on endothelial versus smooth muscle cells. nih.gov

| Effect | Vascular Bed Example | Primary Cell Type Involved | Receptor(s) | Mechanism |

|---|---|---|---|---|

| Vasodilation | Rat Pulmonary Artery, Rat Carotid Artery | Endothelial Cells | P2Y2 | Endothelium-dependent release of nitric oxide (NO) |

| Vasoconstriction | Canine Cerebral Artery, Rat Intrapulmonary Artery | Vascular Smooth Muscle Cells | P2Y2, P2Y4 (implicated) | Direct action on smooth muscle leading to contraction |

Modulation of Endothelial Cell Inflammation and Adhesion Molecule Expression (e.g., ICAM-1)

Uridine triphosphate (UTP) has been identified as a significant regulator of vascular inflammation, particularly through its effects on endothelial cells. nih.govkarger.com Research has demonstrated that extracellular UTP can attenuate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key protein in mediating leukocyte adhesion to the endothelium during inflammatory responses. nih.govnih.gov

Studies using human microvascular endothelial cells (HMEC-1) have shown that treatment with UTP leads to a dose-dependent decrease in the cell surface expression of ICAM-1. karger.com This effect is mediated through the P2Y2 receptor, a G-protein coupled receptor activated by both UTP and adenosine triphosphate (ATP). nih.govkarger.com The signaling pathway involves a novel mechanism where the activation of the P2Y2 receptor by UTP upregulates the expression of a specific microRNA, miR-22. nih.gov This microRNA, in turn, targets the messenger RNA (mRNA) of ICAM-1, leading to its degradation and reduced protein expression. nih.govresearchgate.net Consequently, the UTP-induced, miR-22-mediated downregulation of ICAM-1 results in a significant inhibition of leukocyte adhesion to the endothelial cells. nih.govkarger.com For instance, treating HMEC-1 cells with 100 μM UTP for 24 hours led to a 30% reduction in leukocyte adherence. karger.com

This regulatory pathway highlights a protective role for extracellular UTP in the vasculature, where it can dampen inflammatory processes at the endothelial level. nih.gov The proposed mechanism involves UTP acting on the P2Y2 receptor, which then, through a yet-to-be-fully-defined pathway, activates the transcription of the miR-22 gene. karger.comresearchgate.net The resulting miR-22 binds to ICAM-1 mRNA, repressing its translation and thereby decreasing the amount of ICAM-1 protein on the endothelial cell surface, which ultimately reduces the adhesion of leukocytes. karger.comresearchgate.net

Table 1: Effect of UTP on ICAM-1 Expression and Leukocyte Adhesion Create an interactive table. The data is sourced from a study on human microvascular endothelial cells (HMEC-1).

| Treatment | Concentration (μM) | Duration (hours) | Effect on ICAM-1 Expression | Reduction in Leukocyte Adhesion |

| UTP | 10 | 24 | Dose-dependent negative effect | Not specified |

| UTP | 100 | 24 | Dose-dependent negative effect | 30% |

| ATPγS | 10 | 24 | Dose-dependent negative effect | Not specified |

| ATPγS | 100 | 24 | Dose-dependent negative effect | Not statistically significant |

Effects on Cardiomyocyte Contraction and Inotropic Responses (in vitro/animal models)

Uridine triphosphate has been shown to exert a positive inotropic effect, meaning it increases the force of contraction of the heart muscle. nih.gov Research on isolated right atrial preparations from patients undergoing cardiac bypass surgery first revealed that UTP produces a concentration- and time-dependent increase in contraction force. nih.gov This effect was observed to be sustained rather than transient. nih.gov

Further investigations using various model systems, including isolated electrically driven left atrial preparations from mice, adult mouse cardiomyocytes, and neonatal rat cardiomyocytes, have sought to elucidate the mechanisms behind this effect. nih.gov Interestingly, the positive inotropic effect of UTP in mouse atrial preparations was not mediated by the P2Y2, P2Y4, or P2Y6 receptors, as the effect persisted in knockout mice lacking these specific receptors. nih.gov This suggests that the contractile response to UTP in the atria is mediated by a yet-to-be-identified receptor. nih.gov

Despite the unknown receptor, the downstream signaling pathway has been partially uncovered. Studies have shown that UTP, similar to ATP, increases the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) in neonatal rat cardiomyocytes, adult mouse cardiomyocytes, and human atrial tissue. nih.gov The involvement of the ERK1/2 pathway was confirmed by the use of U0126, an inhibitor of the upstream kinase MEK1/2. Application of U0126 attenuated both the phosphorylation of ERK1/2 and the positive inotropic effect of UTP in both murine and human atrial preparations. nih.gov This leads to the hypothesis that UTP stimulates cardiac contractility through the activation of the p38 or ERK1/2 signaling cascades. nih.gov

Roles in Myocardial Remodeling and Ischemia/Reperfusion Injury Mechanisms (in animal models)

Uridine triphosphate, acting through the P2Y2 receptor, has demonstrated significant cardioprotective effects in animal models of myocardial infarction (MI) and ischemia/reperfusion (I/R) injury. nih.gov I/R injury refers to the additional damage caused to tissue when blood supply is restored after a period of ischemia. mdpi.comacetherapeutics.com

In a mouse model of MI, pretreatment with UTP was found to reduce the infarct size and improve heart function. nih.gov Specifically, 24 hours after inducing a myocardial infarction, wild-type mice treated with UTP exhibited significantly better cardiac function, as measured by fractional shortening (44.7% in UTP-treated vs. 33.5% in untreated MI mice). nih.gov This functional improvement was accompanied by a reduction in myocardial damage, evidenced by lower levels of the cardiac biomarker troponin T. nih.gov

Crucially, these protective effects were dependent on the P2Y2 receptor. When P2Y2 receptor knockout mice were subjected to the same MI protocol, UTP treatment conferred no benefit; their fractional shortening and levels of myocardial damage were not significantly different from untreated knockout mice. nih.gov This provides strong evidence that the P2Y2 receptor is the key mediator of UTP's cardioprotective actions in this context. nih.gov These findings suggest that targeting the UTP/P2Y2 signaling pathway could be a potential strategy to mitigate the adverse effects of myocardial ischemia and reperfusion, which can otherwise lead to detrimental cardiac remodeling. mdpi.comnih.gov

Table 2: Cardioprotective Effects of UTP in a Mouse Myocardial Infarction Model Create an interactive table. Data compares wild-type (WT) and P2Y2 knockout (KO) mice 24 hours post-myocardial infarction (MI).

| Mouse Strain | Treatment Group | Fractional Shortening (%) | Myocardial Damage (Troponin T) |

| WT | MI | 33.5 ± 2.7 | 12 ± 3.1 |

| WT | MI + UTP | 44.7 ± 4.08 | 8.8 ± 4.6 |

| P2Y2 KO | MI | 35.9 ± 2.9 | Not specified |

| P2Y2 KO | MI + UTP | 34.7 ± 5.3 | No demonstrated reduction |

Musculoskeletal and Connective Tissue Research

Regulation of Osteoblast and Osteoclast Function

Uridine triphosphate plays a complex and multifaceted role in regulating bone remodeling by influencing the function of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). osteoporosis-studies.comnih.gov

Research indicates that UTP's effect on osteoblasts can be either stimulatory or inhibitory depending on the specific context and cell differentiation stage. One line of research shows that UTP, acting through P2Y2 receptors, can enhance osteoblast differentiation. nih.govconicet.gov.ar In cultures of rat primary osteoblasts, UTP was found to promote alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, and increase the gene expression of bone morphogenetic proteins (BMPs) like BMP-2, BMP-4, and BMP-5. nih.govconicet.gov.ar However, other studies have demonstrated a potent inhibitory effect of UTP on osteoblast function. osteoporosis-studies.comnih.gov In cultures of primary rat calvarial osteoblasts, UTP at concentrations of 1 µM and higher strongly inhibited the formation of bone nodules, a key indicator of mature osteoblast function. nih.gov This inhibitory action is also mediated by the P2Y2 receptor. osteoporosis-studies.comnih.gov Furthermore, studies on bone marrow-derived stromal cells (BMSCs) have shown that UTP can suppress osteogenic differentiation while promoting adipogenic (fat cell) differentiation, a process also mediated by the P2Y2 receptor and the ERK1/2 signaling pathway. spandidos-publications.com

Regarding osteoclasts, UTP appears to have a less direct role compared to ATP. In cultures of human osteoclasts alone, UTP did not affect their resorptive activity. nih.gov In contrast, ATP was found to enhance resorption, but only in the presence of osteoblasts, by increasing the expression of RANKL (Receptor Activator of Nuclear Factor-kappa B Ligand), a key signaling molecule that promotes osteoclast formation and activation. nih.govyoutube.com This suggests that while ATP can indirectly stimulate osteoclasts via osteoblasts, UTP does not share this particular mechanism. nih.gov

Influence on Bone Mineralization Processes

The influence of uridine triphosphate on bone mineralization is complex, with studies reporting both stimulatory and inhibitory effects. This discrepancy may arise from differences in experimental models, cell differentiation states, and the concentrations of UTP used.

Some studies report that UTP enhances mineralization. In rat primary osteoblast cultures, treatment with 100 μM UTP for 22 days was shown to increase bone mineralization by 1.5-fold. nih.govconicet.gov.ar This pro-mineralization effect is linked to the upregulation of genes associated with osteoblast differentiation, such as alkaline phosphatase (ALP) and bone morphogenetic proteins (BMPs), mediated through the P2Y2 receptor and the PI3K/AKT signaling pathway. nih.govconicet.gov.ar

Conversely, a significant body of evidence points to UTP as a potent inhibitor of mineralization. nih.govresearchgate.net In cultures of primary rat osteoblasts, UTP at concentrations as low as 1-10 µM was found to strongly block the mineralization of bone matrix nodules without affecting the deposition of the collagen matrix itself. nih.gov This inhibitory action appears to involve at least two mechanisms. Firstly, UTP, acting via P2Y2 receptors, leads to a decrease in the expression and activity of ALP. researchgate.net Since ALP is crucial for hydrolyzing pyrophosphate (PPi), a natural inhibitor of mineralization, its downregulation by UTP would lead to an increase in local PPi concentrations, thus inhibiting mineral deposition. researchgate.net Secondly, UTP can be directly hydrolyzed by enzymes on the osteoblast surface, such as ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), to generate PPi, further contributing to the inhibition of mineralization. researchgate.net

Table 3: Contrasting Effects of UTP on Osteoblast Mineralization Create an interactive table summarizing findings from different studies.

| Study Focus | Cell Type | UTP Concentration | Observed Effect on Mineralization | Proposed Mechanism |

| Stimulation | Rat primary osteoblasts | 100 μM | Enhanced (1.5-fold increase) | P2Y2 receptor activation, PI3K/AKT pathway, increased BMP gene expression. nih.govconicet.gov.ar |

| Inhibition | Rat primary osteoblasts | 1-10 μM | Inhibited | P2Y2 receptor-mediated decrease in ALP activity; direct generation of PPi. nih.govresearchgate.net |

Mechanosensitivity of Bone Cells through UTP Signaling

Bone cells, particularly osteocytes embedded within the mineralized matrix, are primary mechanosensors that respond to mechanical forces like fluid flow generated by physical activity. nih.gov Extracellular nucleotides, including UTP, are crucial signaling molecules in this process of mechanotransduction. nih.gov

Osteocytes respond to mechanical stimulation with a rapid, load-dependent release of ATP. nih.gov This released ATP can then act on neighboring cells, but it can also be a source for other nucleotides like UTP through enzymatic conversion. nih.gov Research has shown that osteocytes themselves express functional P2Y receptors, including the UTP-sensitive P2Y2 receptor, and respond to UTP with an increase in intracellular calcium concentration. nih.gov

Significantly, the application of UTP to osteocytes triggers a dose-dependent release of ATP. nih.gov This finding suggests a positive feedback loop and a mechanism for signal propagation within the osteocyte network. A mechanical stimulus can trigger an initial release of ATP, which can then be converted to or act alongside UTP to stimulate P2Y receptors on adjacent osteocytes, causing them to release more ATP. nih.gov This UTP-induced ATP release is mediated by vesicular exocytosis, allowing for a fine-tuned and graded signal that reflects the strength of the initial stimulus. nih.gov This purinergic signaling cascade, involving both UTP and ATP, is considered a central pathway in how bone cells sense and respond to mechanical loading, ultimately translating mechanical cues into biochemical signals that direct bone remodeling. nih.gov

Regulation of Bone Marrow-Derived Stromal Cell Differentiation (Osteogenic and Adipogenic)

Uridine triphosphate (UTP) has been identified as a significant regulator in the differentiation of bone marrow-derived stromal cells (BMSCs), influencing the delicate balance between bone formation (osteogenesis) and fat cell formation (adipogenesis). nih.govencyclopedia.pub An imbalance in these two processes is a key factor in the pathology of osteoporosis, where bone loss is often accompanied by an increase in bone marrow fat. nih.govmdpi.com

The mechanism behind this regulation involves the activation of specific cell surface receptors. Studies have shown that the effects of UTP on BMSC differentiation are primarily mediated through the P2Y2 receptor. nih.govnih.gov When the P2Y2 receptor was blocked using small interfering RNA (siRNA), the UTP-induced suppression of osteogenesis and promotion of adipogenesis were prevented. nih.gov In contrast, blocking other potential receptors like P2Y4 or P2Y6 did not have a significant effect, pinpointing the P2Y2 receptor as the main pathway for UTP's action in this context. nih.govnih.gov

Further investigation into the intracellular signaling pathways revealed that the activation of the P2Y2 receptor by UTP subsequently triggers the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov The inhibition of this pathway was found to prevent the effects of UTP on the expression of genes related to both osteogenesis and adipogenesis during the initial stages of differentiation. nih.gov This indicates that UTP, by activating the P2Y2 receptor, uses the ERK1/2 pathway to direct BMSCs away from becoming bone-forming cells and towards becoming fat cells. nih.gov

Table 1: Effect of Uridine Triphosphate (UTP) on BMSC Differentiation Markers

| Marker Type | Gene/Protein Marker | Effect of UTP Treatment | Signaling Pathway Implicated |

|---|---|---|---|

| Osteogenic | RUNX2 | Decreased Expression nih.gov | P2Y2 Receptor, ERK1/2 nih.gov |

| Osteogenic | Alkaline Phosphatase (ALP) | Decreased Expression & Activity nih.gov | P2Y2 Receptor, ERK1/2 nih.gov |

| Osteogenic | Osteopontin (OPN) | Decreased Expression nih.gov | P2Y2 Receptor, ERK1/2 nih.gov |

| Adipogenic | PPARγ | Increased Expression nih.gov | P2Y2 Receptor, ERK1/2 nih.gov |

| Adipogenic | FABP4 | Increased Expression nih.gov | P2Y2 Receptor, ERK1/2 nih.gov |

| Adipogenic | Adipsin | Increased Expression nih.gov | P2Y2 Receptor, ERK1/2 nih.gov |

Epithelial Cell Biology and Ion Transport

Uridine triphosphate is a potent regulator of ion transport, particularly chloride secretion, across various epithelial tissues. This function is critical for maintaining hydration of mucosal surfaces. In intestinal epithelial cells, such as the T84 cell line, UTP induces chloride secretion in a concentration-dependent manner. uni.lu The response to UTP differs based on the side of the epithelial layer it is applied to. Apical (mucosal) application of UTP elicits a larger and more sustained chloride secretion compared to basolateral (serosal) application. uni.lu

In human middle ear epithelial cells, UTP also stimulates chloride secretion. kjorl.org This action is mediated through the activation of both the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and Ca2+-activated chloride channels (CACC). kjorl.org The binding of UTP to P2Y purinergic receptors on the cell surface initiates this response, highlighting its role in regulating fluid and ion transport in the middle ear. kjorl.org The ability of UTP to activate these distinct chloride channels suggests it plays a comprehensive role in maintaining epithelial surface hydration. kjorl.org

Following tissue injury, nucleotides like UTP are released into the extracellular environment, where they act as signals to initiate the healing process. nih.govscite.ai UTP contributes significantly to epithelial wound repair by promoting both cell migration and proliferation. nih.govnih.gov In models of corneal and skin epithelial wounds, UTP has been shown to accelerate wound closure. nih.govnih.gov

This healing response is largely mediated through the activation of P2Y2 purinergic receptors. nih.gov The activation of these receptors by UTP leads to the transactivation of the epidermal growth factor receptor (EGFR). nih.govscite.ai However, the signaling cascade initiated by UTP is distinct from that of direct EGFR activation by its own ligands, like EGF. nih.gov UTP stimulation results in a brief internalization of the EGFR, which is different from the sustained internalization seen with EGF. nih.gov This distinct signaling contributes to cell migration, a crucial component of wound healing. nih.gov Furthermore, in human skin models, UTP treatment has been observed to promote the proliferation of keratinocytes, an effect that can be blocked by P2Y receptor antagonists. nih.gov

Table 2: UTP's Role in Epithelial Cell Processes

| Cellular Process | Model System | Key Findings | Receptor/Pathway Involved |

|---|---|---|---|

| Chloride Secretion | Intestinal Epithelial Cells (T84) | Induces concentration-dependent Cl- secretion. uni.lu | P2Y Receptors uni.lu |

| Chloride Secretion | Middle Ear Epithelial Cells | Stimulates Cl- secretion via two channel types. kjorl.org | P2Y2, CFTR, CACC kjorl.org |

| Wound Repair | Corneal Epithelial Cells | Promotes cell migration and EGFR phosphorylation. nih.gov | P2Y2, EGFR nih.govnih.gov |

| Wound Repair | Reconstructed Human Skin | Increases keratinocyte proliferation and migration. nih.gov | P2Y Receptors nih.gov |

Pancreatic Cell Function Research

Uridine triphosphate is involved in the complex regulation of both the endocrine and exocrine functions of the pancreas through purinergic signaling. nih.gov The pancreas has a dual role, secreting hormones like insulin (B600854) and glucagon (B607659) (endocrine function) to regulate metabolism, and digestive enzymes (exocrine function) into the gastrointestinal tract. nih.govyoutube.com

Extracellular nucleotides, including UTP, act on P2 receptors present on pancreatic cells. nih.gov Research indicates that P2Y receptors, which can be activated by UTP, are present on both endocrine and exocrine pancreatic cells. nih.gov In the endocrine pancreas, the activation of P2Y receptors on β-cells can amplify the secretion of insulin. nih.gov In the exocrine pancreas, which includes ductal and acinar cells, P2Y receptors (specifically P2Y2, P2Y4, and others) are prominent and are thought to regulate the secretion of components of pancreatic juice, primarily by influencing chloride and potassium channel activity and intracellular calcium signaling. nih.gov Related research in other secretory epithelial cells has shown UTP to be a secretagogue, inducing the secretion of substances like mucin and lysozyme. nih.gov

Beyond its role in secretion, UTP also influences the proliferation of pancreatic cells. Studies using the human cancerous pancreatic ductal epithelial cell line PANC-1 have shown that UTP can increase cell proliferation. nih.govmedchemexpress.com This effect occurs in a dose- and time-dependent manner. nih.gov

The proliferative effect of UTP is mediated through the activation of the P2Y2 receptor. nih.govmedchemexpress.com Upon binding of UTP, the P2Y2 receptor initiates a downstream signaling cascade. nih.gov This cascade involves the activation of several key signaling molecules and pathways, including Phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and the activation of Protein Kinase C (PKC). nih.govmedchemexpress.com Ultimately, the signal is transduced through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a central regulator of cell growth and proliferation. nih.govmedchemexpress.com The activation of this pathway by UTP demonstrates a mechanism by which this extracellular nucleotide can play a role in the long-term regulation of pancreatic cell mass. nih.gov

Immunological and Inflammatory Studies (excluding human clinical outcomes)

Uridine triphosphate (UTP), primarily known for its intracellular role as a precursor for RNA synthesis, also functions as an important extracellular signaling molecule. wikipedia.org By binding to and activating specific cell surface P2Y purinergic receptors, extracellular UTP can initiate a variety of cellular responses, including the modulation of immunological and inflammatory processes. wikipedia.orgresearchgate.net Research in various non-human model systems has begun to elucidate the specific roles of UTP in regulating immune cell function and the release of inflammatory mediators.

Modulation of Immune Cell Responses and Antibody Production in Model Systems

Extracellular Uridine triphosphate has been shown to influence the adaptive immune response, particularly antibody production, in animal models. The activation of P2Y receptors by UTP is a key mechanism in this process. wikipedia.org

In murine models, UTP has been observed to engage with P2Y4 receptors, leading to an enhancement of antibody production. wikipedia.org This finding suggests a direct role for UTP in modulating humoral immunity. While direct studies on UTP's effect on specific immune cell populations are still emerging, related compounds like uridine and its metabolite, uridine diphosphate (UDP), have demonstrated immunomodulatory effects. For instance, UDP's interaction with the P2Y6 receptor is recognized as an immunoregulatory event that can trigger the recruitment of immune cells to sites of inflammation. nih.gov In different experimental contexts, uridine has been shown to reduce the number of leukocytes, including macrophages and lymphocytes, in the bronchoalveolar lavage fluid of mice with induced pulmonary inflammation. nih.gov Furthermore, uridine can inhibit the production of reactive oxygen species by human neutrophils in vitro. nih.gov

Table 1: Modulation of Immune Responses by Uridine Triphosphate and Related Compounds in Model Systems

| Compound | Model System | Finding | Receptor/Mechanism |

|---|---|---|---|

| Uridine triphosphate (UTP) | Mice | Enhancement of antibody production. wikipedia.org | P2Y4 Receptor Interaction. wikipedia.org |

| Uridine diphosphate (UDP) | General Model Systems | Promotes recruitment of immune cells. nih.gov | P2Y6 Receptor Activation. nih.gov |

| Uridine | Mouse model of pulmonary fibrosis | Reduced total leukocytes, macrophages, and lymphocytes in BAL fluid. nih.gov | Not specified. |

| Uridine | Human neutrophils (in vitro) | Reduced production of reactive oxygen species. nih.gov | Not specified. |

Effects on Inflammatory Mediator Release

Uridine triphosphate and its related metabolites play a significant role in regulating the release of various inflammatory mediators, such as cytokines and chemokines, in several model systems. This regulation is primarily mediated through the activation of P2Y receptors, which triggers downstream signaling cascades. researchgate.net

Activation of the P2Y2 receptor by UTP can stimulate signaling pathways that lead to the regulation of gene transcription for inflammatory proteins. researchgate.net In a prostate cancer cell line model, the activation of the P2Y2 receptor by UTP was shown to upregulate the production of Interleukin-8 (IL-8), a chemokine involved in inflammation and cell migration. plos.org

The UTP metabolite, uridine diphosphate (UDP), also demonstrates significant effects on inflammatory mediator release by binding to the P2Y6 receptor. nih.gov This interaction can trigger the release of various cytokines and chemokines. nih.gov For example, in the context of rheumatoid arthritis models, UDP has been reported to increase the production of Interleukin-6 (IL-6). nih.gov Conversely, in other models, the precursor uridine has shown anti-inflammatory effects. In a mouse model of pulmonary fibrosis, uridine administration led to a reduction of pro-inflammatory cytokines in bronchoalveolar lavage fluid. nih.gov In vitro studies using human lung epithelial cells also demonstrated that uridine could inhibit the release of pro-inflammatory cytokines. nih.gov

Table 2: Effects of Uridine Triphosphate and Related Compounds on Inflammatory Mediator Release

| Compound | Model System | Mediator | Effect | Receptor/Mechanism |

|---|---|---|---|---|

| Uridine triphosphate (UTP) | Prostate cancer cell lines | Interleukin-8 (IL-8) | Increased production. plos.org | P2Y2 Receptor Activation. plos.org |

| Uridine diphosphate (UDP) | General Model Systems | Cytokines and chemokines | Increased release. nih.gov | P2Y6 Receptor Activation. nih.gov |

| Uridine diphosphate (UDP) | Rheumatoid arthritis models | Interleukin-6 (IL-6) | Increased production. nih.gov | P2Y6 Receptor Activation. nih.gov |

| Uridine | Mouse model of pulmonary fibrosis | Pro-inflammatory cytokines | Reduced levels in BAL fluid. nih.gov | Not specified. |

| Uridine | Human lung epithelial cells (in vitro) | Pro-inflammatory cytokines | Inhibited release. nih.gov | Not specified. |

Analytical Methodologies for Uridine Triphosphate Quantification and Characterization in Research

Enzymatic Assays for UTP Concentration Determination

Enzymatic assays provide a highly specific and sensitive means of determining UTP concentrations, even in the sub-nanomolar range. nih.gov A widely used method is based on the enzyme UDP-glucose pyrophosphorylase (UGP), which catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and inorganic pyrophosphate. nih.govelabscience.com